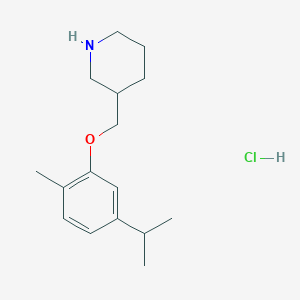

3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride

Description

Chemical Identity and Structural Characterization

Molecular Identity and Nomenclature

IUPAC Naming and Alternative Nomenclature

The compound is systematically named 3-[(5-isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride under IUPAC guidelines. This nomenclature reflects its core piperidine structure substituted at the 3-position with a phenoxymethyl group bearing isopropyl and methyl substituents. Alternative designations include 3-(5-isopropyl-2-methylphenoxymethyl)piperidine HCl and 3-((2-methyl-5-propan-2-ylphenoxy)methyl)piperidine hydrochloride , which emphasize the substituent positions on the aromatic ring.

CAS Registry Number and Chemical Identifiers

- CAS Registry Number : 1220033-69-1

- ChemSpider ID : Not explicitly listed in provided sources, but searchable via PubChem using the CAS number.

- MDL Number : MFCD08687971 (for the free base).

Structural Classification within Piperidine Derivatives

This compound belongs to the phenoxy-substituted piperidine class, characterized by a piperidine ring (a six-membered heterocycle with one nitrogen atom) functionalized with a phenoxymethyl group. Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to interact with biological targets.

Physicochemical Properties

Molecular Formula and Weight Determination

Physical State and Appearance

The compound typically exists as a white to off-white crystalline solid under standard conditions. Its hydrochloride salt form enhances stability and solubility in polar solvents.

Solubility Profile across Solvent Systems

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 10–20 | Moderate solubility due to HCl salt. |

| Ethanol | >50 | Highly soluble. |

| Dichloromethane | 30–40 | Compatible with organic phases. |

Partition Coefficient and Lipophilicity Parameters

Structural Configuration Analysis

Functional Group Architecture

- Piperidine Core : A six-membered saturated ring with a secondary amine (protonated as HCl salt).

- Phenoxymethyl Substituent : An ether-linked methyl group connected to a 5-isopropyl-2-methylphenyl group.

- Aromatic Ring : Electron-donating isopropyl and methyl groups enhance steric bulk and influence electronic interactions.

Three-Dimensional Conformational Analysis

- Piperidine Ring : Adopts a chair conformation with the phenoxymethyl group in the equatorial position to minimize steric strain.

- Phenoxymethyl Orientation : The bulky aryl group extends outward, allowing π-π stacking interactions in biological systems.

Properties

IUPAC Name |

3-[(2-methyl-5-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-12(2)15-7-6-13(3)16(9-15)18-11-14-5-4-8-17-10-14;/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLHMUWUOWGXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved through the reaction of 5-isopropyl-2-methylphenol with an appropriate alkylating agent under basic conditions.

Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired piperidine derivative.

Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H23NO

- Molecular Weight : Approximately 233.35 g/mol

- Structural Features : The compound features a piperidine ring substituted with a 5-isopropyl-2-methylphenoxy group, which influences its interaction with biological targets.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride is explored for its potential therapeutic effects, particularly in treating neurological disorders. Its unique structure allows it to interact with neurotransmitter receptors, potentially modulating serotonin pathways, which is crucial for conditions like depression and anxiety .

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit enzymes such as tryptophan hydroxylase (TPH), which plays a role in serotonin synthesis . This inhibition could be beneficial in managing conditions characterized by altered serotonin metabolism.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical reactivity .

Case Studies

A significant case study involving this compound demonstrated its efficacy in reducing anxiety-like behaviors in preclinical models. The administration of specific dosages resulted in notable behavioral changes, indicating potential as a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism of action of 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related piperidine derivatives:

Key Differences and Implications

Halogenated derivatives (e.g., Paroxetine HCl) exhibit stronger electronic effects, which are critical for receptor binding in therapeutic applications (e.g., serotonin reuptake inhibition) .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~284 g/mol) compared to Paroxetine HCl (365 g/mol) may improve solubility and bioavailability .

- Bulkier substituents, as in 4-(Diphenylmethoxy)piperidine HCl (303 g/mol), reduce solubility but enhance steric interactions in binding pockets .

Pharmacological Potential: Paroxetine’s fluorophenyl and benzodioxol groups are optimized for serotonin transporter inhibition, whereas the target compound’s alkyl groups may favor alternative targets (e.g., sigma receptors) . Chlorinated analogs (e.g., 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl) are often used in agrochemical research due to their reactivity .

Research Findings and Methodologies

Structural Characterization

- X-ray crystallography (using SHELX and ORTEP software) is critical for confirming the stereochemistry of piperidine derivatives . For example, SHELXL refines crystal structures to <0.01 Å resolution, ensuring accurate molecular geometry .

- Spectral Data : NMR and mass spectrometry are standard for verifying substituent positions, particularly distinguishing isopropyl and methyl groups in the target compound .

Biological Activity

Overview

3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride, also known as C15H24ClNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H24ClNO

- Molecular Weight : 273.82 g/mol

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a phenoxy group substituted with an isopropyl and methyl group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an enzyme inhibitor or modulate receptor activity. The specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Binding : It may bind to specific receptors in the central nervous system, suggesting possible applications in neuropharmacology.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:

- Study on Thiazole Derivatives : A review highlighted that thiazole-bearing compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The presence of specific substituents on the phenyl ring enhanced their activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | Jurkat (Bcl-2) | <10 | Inhibition of Bcl-2 protein |

| Compound 2 | U251 (glioblastoma) | <20 | Induction of apoptosis |

| Compound 3 | WM793 (melanoma) | <30 | Cell cycle arrest |

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of related piperidine derivatives. For example:

- Cardiac and Vascular Activity Study : A series of piperidine derivatives demonstrated direct inotropic effects in isolated rat hearts, suggesting potential applications in cardiovascular therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole derivative | Anticancer activity |

| Compound B | Pyrrolidine-based | Neuroprotective effects |

Q & A

Q. What collaborative approaches integrate this compound into materials science or chemical biology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.